Sodium (5-Sulfonatopentyl)methanethiosulfonate
Overview
Description
Synthesis Analysis
The synthesis of sodium sulfonate-functionalized compounds involves direct aromatic nucleophilic substitution reactions. A specific example is the synthesis of poly(ether ether ketone)s containing sodium sulfonate groups from sodium sulfonate-functionalized monomers in the presence of potassium carbonate in dimethyl sulfoxide, showing no side reactions and amorphous properties with increased glass transition temperatures as the sodium sulfonate content increases (Wang, Chen, & Xu, 1998). Additionally, the BF3·OEt2-mediated disproportionate coupling reaction of sodium sulfinates has been discovered, efficiently giving thiosulfonates in moderate to excellent yields, highlighting a convenient protocol for synthesizing symmetrical and unsymmetrical thiosulfonates (Cao et al., 2018).
Molecular Structure Analysis
Sodium (5-Sulfonatopentyl)methanethiosulfonate's molecular structure has been analyzed through various spectroscopic methods. For example, the structure of sodium sulfonate-functionalized poly(ether ether ketone)s derived from Bisphenol A with high degrees of sulfonation up to 2.0 showed excellent thermal stability and poor solubility in water, indicating an amorphous structure of the polymers (Liu & Chen, 2001).
Chemical Reactions and Properties
The chemical reactions and properties of sodium sulfonate-functionalized compounds are significant for their application in various fields. For instance, the formation of sulfone-sulfonates in the reactions of aryl methanesulfonates with sodium hydride illustrates the complex chemical behavior and potential for synthesizing novel compounds (Baum et al., 1991).
Physical Properties Analysis
The physical properties, such as thermal stability and solubility, are crucial for the application of this compound-related compounds. The synthesis of poly(ether ether ketone)s with high content of sodium sulfonate groups as gas dehumidification membrane materials demonstrated excellent thermal stability and good mechanical properties, which are essential for their practical application (Liu, Wang, & Chen, 2001).
Chemical Properties Analysis
The chemical properties, including reactivity and stability under various conditions, are critical for understanding the applications and handling of this compound. Studies on the chemical transformation of methanesulfonic acid and sodium methanesulfonate through heterogeneous OH oxidation provide insight into their atmospheric chemical transformations, highlighting the importance of understanding these compounds in environmental chemistry (Kwong et al., 2018).
Scientific Research Applications
Biological Chemistry Research : It is utilized to study the structural requirements of transmembrane segment 1 in NBCe1-A transport (Zhu et al., 2009).
Neurochemistry : The compound plays a role in understanding cysteine substitutions in the human P2X1 receptor's agonist binding and gating (Roberts et al., 2009).
Chemometrics and Intelligent Laboratory Systems : It is used in optimizing the preparation of hydrotropes for liquid detergents (Baati et al., 2006).
General Physiology : The compound assists in studying the location and motion of S4 charges during activation in voltage-gated ion channels (Elinder et al., 2001).
Tetrahedron-asymmetry : It is involved in the asymmetric synthesis of (R)- and (S)-2-aminoalkanesulfonic acids from chiral amino alcohols (Xu, 2002).
Chemical Communications : Its use in the functionalization of ATRP polymers by converting halide end-groups into reactive disulfide end-groups is noted (Boyer et al., 2011).
Petroleum Science : Organic salts like sodium methanesulfonate are observed to increase the yield of 1,3,5-trioxane primarily by enhancing the catalytic activity of sulfuric acid and relative volatilities of 1,3,5-trioxane and water (Yin et al., 2016).
Mechanism of Action
Target of Action
Sodium (5-Sulfonatopentyl)methanethiosulfonate primarily targets thiols . Thiols are organic compounds that contain a sulfhydryl (-SH) group. They play a crucial role in various biological processes, including enzyme catalysis, protein structure, and cellular defense against oxidative stress .
Mode of Action
This compound specifically and rapidly reacts with thiols to form mixed disulfides . Disulfides are a type of covalent bond that can influence the structure and function of proteins. By forming mixed disulfides, this compound can alter the properties of its target proteins .
Biochemical Pathways
The compound is used to probe the structures of the ACh receptor channel , the GABA receptor channel , and lactose permease . These are all important proteins involved in neurotransmission and nutrient transport .
Result of Action
The formation of mixed disulfides can lead to changes in the structure and function of target proteins . This can have various molecular and cellular effects, depending on the specific proteins targeted and the context in which the reaction occurs .
Future Directions
properties
IUPAC Name |
sodium;5-methylsulfonylsulfanylpentane-1-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O5S3.Na/c1-13(7,8)12-5-3-2-4-6-14(9,10)11;/h2-6H2,1H3,(H,9,10,11);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQAFCNPHSJCHZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCCCCS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NaO5S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407995 | |
Record name | Sodium (5-Sulfonatopentyl)methanethiosulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
385398-80-1 | |
Record name | Sodium (5-Sulfonatopentyl)methanethiosulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.